molecular formula C8H6Br2O B2924906 2-Bromo-4-(bromomethyl)benzaldehyde CAS No. 345953-43-7

2-Bromo-4-(bromomethyl)benzaldehyde

Cat. No.: B2924906
CAS No.: 345953-43-7
M. Wt: 277.943
InChI Key: LCFDGCWNABWTDL-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)benzaldehyde is an organic compound with the molecular formula C8H6Br2O. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine atoms at the second and fourth positions, and a formyl group at the first position. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-(bromomethyl)benzaldehyde can be synthesized through a multi-step process starting from 4-bromotoluene. The first step involves the bromination of 4-bromotoluene to form 2-bromo-4-(bromomethyl)toluene. This is achieved by treating 4-bromotoluene with bromine in the presence of a radical initiator. The second step involves the oxidation of 2-bromo-4-(bromomethyl)toluene to form this compound. This oxidation can be carried out using reagents such as calcium carbonate and steam distillation .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The bromination and oxidation steps are carefully monitored to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(bromomethyl)benzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction Reactions: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate in an acidic or basic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

Major Products

    Substitution: Products with different functional groups replacing the bromine atoms.

    Oxidation: 2-Bromo-4-(bromomethyl)benzoic acid.

    Reduction: 2-Bromo-4-(bromomethyl)benzyl alcohol.

Scientific Research Applications

2-Bromo-4-(bromomethyl)benzaldehyde is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a building block in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(bromomethyl)benzaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the formyl group make it a versatile compound for various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, while in oxidation reactions, the formyl group is converted to a carboxylic acid.

Comparison with Similar Compounds

Similar Compounds

    4-Bromobenzaldehyde: Similar structure but lacks the bromomethyl group.

    2-Bromo-4-methylbenzaldehyde: Similar structure but has a methyl group instead of a bromomethyl group.

    2,4-Dibromobenzaldehyde: Similar structure but has bromine atoms at the second and fourth positions without the bromomethyl group.

Uniqueness

2-Bromo-4-(bromomethyl)benzaldehyde is unique due to the presence of both bromine atoms and a bromomethyl group, which provides it with distinct reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

2-bromo-4-(bromomethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O/c9-4-6-1-2-7(5-11)8(10)3-6/h1-3,5H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFDGCWNABWTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The compound of Step 2 (8 g, 29 mmol, 1 eq) was dissolved in 10% EtOH/EtOAc (300 ml) and 5 eq of MnO2 (12.4 g, 142 mmol) was added every hour for 6 hours. The mixture was filtered through Celite and the solvent was removed under vacuum to give 6.5 g (80%) of the title compound.
Quantity
8 g
Type
reactant
Reaction Step One
Name
EtOH EtOAc
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
12.4 g
Type
catalyst
Reaction Step Two
Yield
80%

Synthesis routes and methods II

Procedure details

To a stirring cold (0° C.) solution of POBr3 (0.6 mol, 171 g) in CH2Cl2 (1.6 L) was added dropwise DMF (0.75 L) over a period of 1 h. A solution of 2-bromo-4-hydroxymethyl-benzaldehyde (0.49 mol, 107 g) in CH2Cl2 (0.75 L) was then added dropwise over a period of 0.5 h. The resulting mixture was stirred at 0° C. for another 0.5 h and was then transferred via a cannula to a cold (0° C.) stirring aqueous solution of NaHCO3 (3 L, 1M) while maintaining the temperature of the aqueous solution below 10° C. After the transfer was completed, the mixture was extracted with CH2Cl2 (2 L). The organic extract was separated and washed with H2O (3 L) and brine (3 L), dried with MgSO4 (anhyd.) and concentrated to give an oil . The residue was extracted with 10% EtOAc/hexane (2 L). The organic extract was washed with H2O (2×1 L), dried with MgSO4 (anhyd.) and concentrated to a solid which was swished with hexane to give 154 g (˜100%) of the title compound as a beige solid.
Name
Quantity
171 g
Type
reactant
Reaction Step One
Name
Quantity
0.75 L
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
107 g
Type
reactant
Reaction Step Two
Quantity
0.75 L
Type
solvent
Reaction Step Two
Quantity
3 L
Type
reactant
Reaction Step Three
Yield
100%

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